4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide
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Overview
Description
4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide is a chemical compound known for its diverse biological activities. It is a derivative of thiosemicarbazide, which has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties . The compound’s unique structure, featuring dichloro and fluorophenyl groups, contributes to its potent biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide typically involves the reaction of 3,5-dichloro-4-fluoroaniline with thiosemicarbazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiosemicarbazides.
Scientific Research Applications
4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activities and as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Antimicrobial Activity: It disrupts microbial cell walls and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Enzyme Inhibition: It binds to the active sites of specific enzymes, blocking their activity and affecting metabolic pathways.
Comparison with Similar Compounds
- 4-(3-Chloro-4-fluorophenyl)thiosemicarbazide
- 4-(4-Methoxyphenyl)thiosemicarbazide
- 4-(4-Nitrophenyl)thiosemicarbazide
Comparison: 4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide stands out due to its enhanced biological activity, attributed to the presence of both dichloro and fluorophenyl groups. These groups increase the compound’s lipophilicity and ability to interact with biological targets, making it more potent compared to its analogs .
Properties
Molecular Formula |
C7H6Cl2FN3S |
---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
1-amino-3-(3,5-dichloro-4-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H6Cl2FN3S/c8-4-1-3(12-7(14)13-11)2-5(9)6(4)10/h1-2H,11H2,(H2,12,13,14) |
InChI Key |
QOZYESXHIHONTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)NC(=S)NN |
Origin of Product |
United States |
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